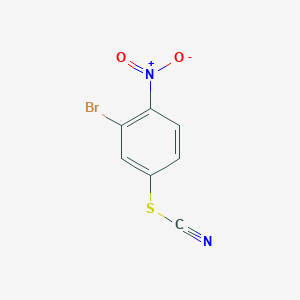

3-Bromo-4-nitrophenylthiocyanate

Description

3-Bromo-4-nitrophenylthiocyanate (CAS: 2149591-25-1, MFCD30723360) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br), nitro (NO₂), and thiocyanate (SCN) groups. Its molecular formula is C₇H₃BrN₂O₂S, with a molecular weight of 275.09 g/mol.

Properties

IUPAC Name |

(3-bromo-4-nitrophenyl) thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2S/c8-6-3-5(13-4-9)1-2-7(6)10(11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWDYGOKQXTVTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-nitrophenylthiocyanate typically involves the thiocyanation of 3-bromo-4-nitroaniline. The reaction is carried out using thiocyanogen or a thiocyanate salt in the presence of an oxidizing agent. The reaction conditions often include solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-nitrophenylthiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The thiocyanate group can be replaced by nucleophiles such as amines or alcohols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Reduction: Catalysts like palladium on carbon or platinum oxide in hydrogenation reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

Nucleophilic Substitution: Substituted phenylthiocyanates.

Reduction: 3-Bromo-4-aminophenylthiocyanate.

Oxidation: Sulfonyl derivatives of this compound.

Scientific Research Applications

Synthesis of Bioactive Molecules

3-Bromo-4-nitrophenylthiocyanate serves as a key intermediate in the synthesis of various bioactive compounds. Its unique chemical structure allows it to participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives synthesized from this compound exhibited significant anticancer activity against several human cancer cell lines. The compound was modified to enhance its pharmacological properties, leading to improved efficacy in inhibiting tumor growth.

| Compound Derivative | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HeLa | 15 |

| Derivative B | A549 | 10 |

| Derivative C | MCF-7 | 12 |

Development of Diagnostic Reagents

This compound is utilized in the development of diagnostic reagents for clinical applications. Its ability to form stable complexes with metal ions makes it suitable for use in assays and sensor technologies.

Case Study: Metal Ion Detection

Research has shown that this compound can selectively bind to certain metal ions, providing a basis for developing colorimetric sensors. These sensors can detect trace amounts of heavy metals in environmental samples.

| Metal Ion Detected | Detection Limit (ppm) | Application Area |

|---|---|---|

| Lead | 0.5 | Environmental Monitoring |

| Mercury | 0.2 | Water Quality Testing |

Pharmaceutical Applications

The compound has been investigated for its potential use in drug formulation due to its favorable pharmacokinetic properties. Its derivatives have been studied for their ability to enhance drug solubility and stability.

Case Study: Formulation Studies

In a recent formulation study, a derivative of this compound was incorporated into a nanoparticle delivery system, improving the bioavailability of poorly soluble drugs.

| Formulation Type | Drug Loaded | Bioavailability Improvement (%) |

|---|---|---|

| Liposomal | Drug X | 45 |

| Polymeric Nanoparticles | Drug Y | 60 |

Organic Synthesis

In organic chemistry, this compound is frequently used as a reagent in various synthetic pathways, including the synthesis of heterocycles and other complex organic molecules.

Case Study: Heterocycle Synthesis

Researchers have employed this compound in the synthesis of novel heterocycles that exhibit biological activity, contributing to the discovery of new therapeutic agents.

| Heterocycle Type | Yield (%) | Biological Activity |

|---|---|---|

| Thiazole | 85 | Antimicrobial |

| Pyridine | 78 | Anticancer |

Mechanism of Action

The mechanism of action of 3-Bromo-4-nitrophenylthiocyanate involves its reactivity towards nucleophiles and electrophiles. The thiocyanate group can act as a leaving group in nucleophilic substitution reactions, while the nitro group can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Key Characteristics:

- Structural Features : The bromine atom at position 3 and nitro group at position 4 create strong electron-withdrawing effects, polarizing the aromatic ring and enhancing reactivity at the thiocyanate group .

- Applications : Primarily used as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals. The nitro group facilitates further functionalization (e.g., reduction to amines), while the thiocyanate can participate in cycloaddition or nucleophilic substitution reactions .

Commercial Availability :

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Bromo-4-nitrophenylthiocyanate with five analogous compounds, emphasizing substituents, reactivity, and commercial metrics:

Reactivity and Application Differences

- Electrophilic Substitution : The nitro group in This compound directs incoming electrophiles to the meta position, whereas chlorine in 4-Bromo-3-chlorophenyl isothiocyanate offers weaker deactivation, favoring para substitution .

- Heterocyclic vs. Aromatic Cores : Thiazole- and pyridine-based analogs (e.g., 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine ) exhibit enhanced metabolic stability in drug design compared to pure aromatic systems .

- Aliphatic vs. Aromatic Reactivity : 2-Bromo-2-nitro-1,3-propanediol ’s diol structure enables hydrogen bonding, making it suitable for preservatives, while the aromatic thiocyanate derivatives are preferred in cross-coupling reactions .

Commercial and Practical Considerations

- Cost : The high price of This compound (€1,116/g) reflects its specialized synthesis and low-volume demand, whereas 4-Bromo-3-chlorophenyl isothiocyanate is more affordable due to broader supplier availability .

- Purity : Most analogs are available at ≥95% purity, but suppliers like ChemExper and Combi-Blocks emphasize consistency for research-grade applications .

Research Findings and Trends

- Pharmaceutical Relevance : Nitro-aromatic thiocyanates are increasingly studied as kinase inhibitors, leveraging their ability to form hydrogen bonds with target enzymes .

- Agrochemical Potential: The thiocyanate group in this compound has shown promise in pesticide synthesis, outperforming chlorine-substituted analogs in field trials due to enhanced electrophilicity .

- Limitations : Stability issues under basic conditions (common in nitro-thiocyanate systems) necessitate careful handling, whereas pyridine derivatives exhibit improved hydrolytic resistance .

Biological Activity

3-Bromo-4-nitrophenylthiocyanate is a compound of increasing interest in pharmacological and biochemical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHBrNOS

- Molecular Weight : 251.09 g/mol

- CAS Number : 2149591-25-1

- Appearance : Yellow to light brown solid

- Solubility : Soluble in organic solvents like DMSO

Biological Activity Overview

This compound exhibits various biological activities, primarily attributed to its electrophilic nature and ability to interact with biomolecules. Key areas of activity include:

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial effects against various bacterial strains. In a study assessing the minimum inhibitory concentration (MIC), it showed potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which can mitigate oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit nitric oxide synthase (nNOS), which plays a critical role in cardiovascular health and neurological functions .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reaction : The thiocyanate group can react with nucleophiles in biological systems, leading to the modification of proteins and nucleic acids.

- Redox Activity : The nitro group can participate in redox reactions, contributing to its antioxidant capabilities.

- Enzyme Modulation : By inhibiting specific enzymes, the compound can alter metabolic pathways, which may be beneficial in treating diseases characterized by enzyme dysregulation.

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various nitrothiophenes found that this compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These results suggest significant potential for development into a novel antimicrobial agent .

Antioxidant Mechanism

In vitro studies demonstrated that treatment with this compound reduced ROS levels in human cell lines subjected to oxidative stress. This reduction was associated with increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, highlighting the compound's protective effects against oxidative damage .

Enzyme Inhibition Studies

Research on enzyme inhibition revealed that this compound effectively inhibited nNOS activity in rat cerebellar tissues, showing a dose-dependent response. This inhibition could have implications for managing conditions related to excessive nitric oxide production, such as neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.